molecular formula C16H14ClN3O B7548500 N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide

Cat. No. B7548500
M. Wt: 299.75 g/mol
InChI Key: MTCMCNYXLFSODZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide, also known as CP-868,596, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) and is being investigated for its potential use in cancer therapy. In

Mechanism of Action

N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide works by selectively binding to the EGFR and preventing its activation. EGFR is a protein that is overexpressed in many types of cancer cells and plays a key role in cancer cell growth and survival. By inhibiting EGFR, this compound can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting EGFR, it can also affect other signaling pathways that are involved in cancer cell growth and survival. It has been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells, as well as inhibit angiogenesis (the growth of new blood vessels that supply nutrients to tumors).

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, which makes it a useful tool for studying the role of EGFR in cancer. However, it also has some limitations. It can be difficult to deliver this compound to cancer cells in vivo, and it may have off-target effects that could complicate the interpretation of experimental results.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide. One area of interest is the development of more potent and selective EGFR inhibitors that can overcome the limitations of this compound. Another area of interest is the use of this compound in combination with other cancer treatments to enhance their effectiveness. Additionally, further studies are needed to better understand the mechanism of action of this compound and its potential use in different types of cancer.

Synthesis Methods

N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide can be synthesized using a multistep process that involves the reaction of 4-chlorobenzylamine with 2-bromo-1H-pyrrolo[2,3-b]pyridine, followed by the addition of acetic anhydride to form the final product.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide has been extensively studied for its potential use in cancer therapy. In preclinical studies, it has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer. It has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O/c17-13-5-3-11(4-6-13)9-19-15(21)8-12-10-20-16-14(12)2-1-7-18-16/h1-7,10H,8-9H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCMCNYXLFSODZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2CC(=O)NCC3=CC=C(C=C3)Cl)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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